
1-(2-Methylbutyl)-1h-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbutyl)-1h-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole ring substituted with a 2-methylbutyl group and an amine group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-1h-indazol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole ring . The specific conditions for the synthesis of this compound would involve the use of 2-methylbutyl ketone and appropriate reaction conditions to introduce the amine group at the 6th position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylbutyl)-1h-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbutyl)-1h-indazol-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in biological research.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methylbutyl)-1h-indazol-6-amine would depend on its specific biological activity. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-butanol: A related compound with a similar 2-methylbutyl group but different functional groups.
Indazole derivatives: Other indazole compounds with different substituents at various positions on the indazole ring.
Uniqueness
1-(2-Methylbutyl)-1h-indazol-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other indazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H17N3 |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(2-methylbutyl)indazol-6-amine |
InChI |
InChI=1S/C12H17N3/c1-3-9(2)8-15-12-6-11(13)5-4-10(12)7-14-15/h4-7,9H,3,8,13H2,1-2H3 |
InChI-Schlüssel |
ZLFVVWXVHBPMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C2=C(C=CC(=C2)N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Difluoromethyl)sulfanyl]-5-nitropyridine](/img/structure/B13631455.png)
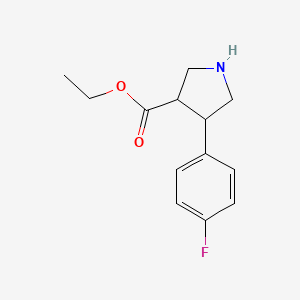

![Spiro[4.5]decane-8-sulfonyl fluoride](/img/structure/B13631467.png)
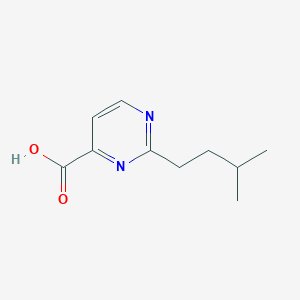
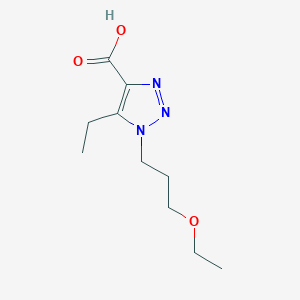
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)



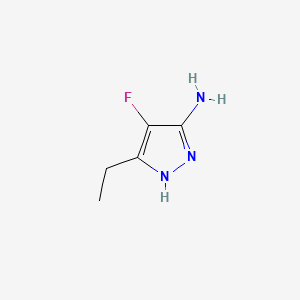
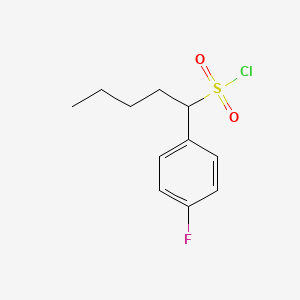
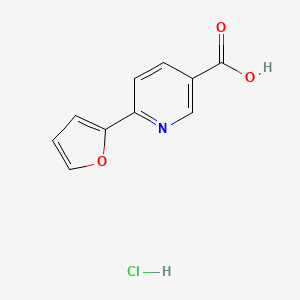
![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
